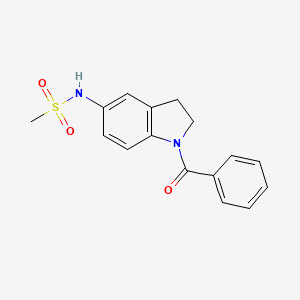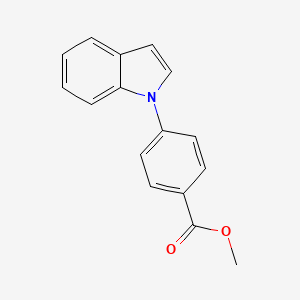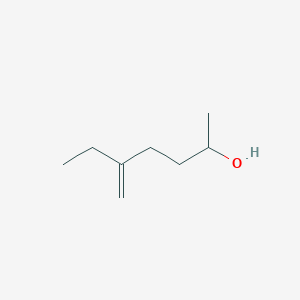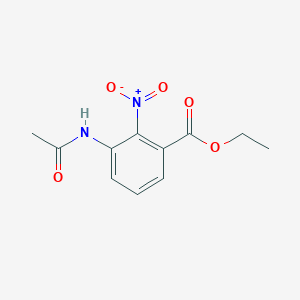
ethyl 1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl 1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylate is a chemical compound characterized by its complex structure, which includes a pyrrolidine ring substituted with benzyl and m-tolyl groups
準備方法
The synthesis of ethyl 1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Benzyl and m-Tolyl Groups: The benzyl and m-tolyl groups are introduced through substitution reactions, often using benzyl chloride and m-tolyl chloride as reagents.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
化学反応の分析
ethyl 1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or m-tolyl groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
科学的研究の応用
ethyl 1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
作用機序
The mechanism of action of ethyl 1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
ethyl 1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
1-Benzyl-4-phenyl-pyrrolidine-3-carboxylic acid ethyl ester: Similar structure but with a phenyl group instead of m-tolyl.
1-Benzyl-4-m-tolyl-pyrrolidine-3-carboxylic acid methyl ester: Similar structure but with a methyl ester instead of ethyl ester.
1-Benzyl-4-m-tolyl-pyrrolidine-3-carboxylic acid: Similar structure but without the ester group.
The uniqueness of this compound lies in its specific substitution pattern and ester functionality, which confer distinct chemical and biological properties.
特性
分子式 |
C21H25NO2 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC名 |
ethyl 1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H25NO2/c1-3-24-21(23)20-15-22(13-17-9-5-4-6-10-17)14-19(20)18-11-7-8-16(2)12-18/h4-12,19-20H,3,13-15H2,1-2H3 |
InChIキー |
IXKMMUDJRVJIIP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CN(CC1C2=CC=CC(=C2)C)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Bromo[4-(methoxycarbonyl)benzyl]ZINC](/img/structure/B8381190.png)

![Trimethyl((8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)ethynyl)silane](/img/structure/B8381213.png)


![{5-Bromo-2-[(difluoromethyl)sulfanyl]phenyl}methanol](/img/structure/B8381251.png)

![Ethyl 3-methyl-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydro-thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B8381261.png)
